molecular formula C6H11Br2O3P B14702526 Bis(2-bromoethyl) ethenylphosphonate CAS No. 23851-03-8

Bis(2-bromoethyl) ethenylphosphonate

Cat. No.: B14702526
CAS No.: 23851-03-8
M. Wt: 321.93 g/mol
InChI Key: BYJKENQIMCYBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-bromoethyl) ethenylphosphonate is a high-purity organophosphonate compound designed for chemical research and development. This molecule integrates multiple reactive centers, making it a versatile building block for synthesizing sophisticated molecular architectures. Its primary research value lies in its application as a key precursor for the development of multidentate ligands containing both phosphorus and chalcogen atoms . The bromoethyl groups can undergo cyclization or nucleophilic substitution to form heterocyclic systems, a strategy demonstrated with related bis(2-bromoethyl) compounds . Concurrently, the ethenylphosphonate moiety offers a site for further functionalization through addition reactions or polymerization. Compounds of this class are of significant interest in the preparation of coordination compounds and as potential components in catalytic systems . Furthermore, phosphonates with haloethyl groups are studied in analytical chemistry as they are related to compounds listed in international control schedules, making them relevant for the development of analytical methods and reference standards . Researchers can utilize this chemical to explore new catalytic transformations and synthesize novel materials with specific metal-binding properties. Handle with extreme care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23851-03-8

Molecular Formula

C6H11Br2O3P

Molecular Weight

321.93 g/mol

IUPAC Name

1-bromo-2-[2-bromoethoxy(ethenyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H11Br2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2

InChI Key

BYJKENQIMCYBEA-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(OCCBr)OCCBr

Origin of Product

United States

Synthetic Methodologies for Bis 2 Bromoethyl Ethenylphosphonate and Analogues

Strategies for Constructing the Phosphonate (B1237965) Framework

The formation of the phosphonate ester is a critical step in the synthesis of the target molecule and its analogues. The Michaelis-Arbuzov reaction and its variants are central to this transformation.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is widely used for creating the carbon-phosphorus bond. organic-chemistry.orgwikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. wikipedia.org

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The trivalent phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This initial step forms a trialkoxyphosphonium salt intermediate. organic-chemistry.orgwikipedia.org

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphonium (B103445) salt in a second SN2 reaction. This results in the formation of the final pentavalent phosphonate ester and a new alkyl halide. wikipedia.org

This reaction is highly versatile for preparing the phosphonate precursors needed for subsequent olefination reactions, such as the Horner-Wadsworth-Emmons reaction. organic-chemistry.org For instance, a common starting material for a vinylphosphonate (B8674324) synthesis, diethyl methylphosphonate, is readily prepared by reacting triethyl phosphite with methyl iodide. The reaction generally requires heating (120°C - 160°C) for phosphite esters. wikipedia.org

Phosphorus ReactantAlkyl HalideProduct TypeTypical Conditions
Trialkyl PhosphiteAlkyl Halide (R-X)Alkyl Phosphonate120-160 °C, neat
Triethyl PhosphiteMethyl IodideDiethyl MethylphosphonateHeat
Trimethyl PhosphiteAcyl Chloride1-Oxoalkylphosphonate-

Data derived from multiple sources. wikipedia.orgresearchgate.netoup.com

While the thermal Michaelis-Arbuzov reaction is robust, its requirement for high temperatures can be a limitation. Consequently, various catalytic approaches have been developed to achieve phosphonylation under milder conditions. Transition metals such as palladium, copper, and nickel are effective catalysts for these transformations. sciforum.net

Palladium-catalyzed methods, often referred to as the Hirao reaction, are particularly effective for coupling dialkyl phosphites with aryl or vinyl halides to form the corresponding phosphonates. researchgate.netresearchgate.net This approach has been shown to proceed rapidly under microwave irradiation, achieving quantitative coupling of H-phosphonate diesters with vinyl halides in under 10 minutes. organic-chemistry.org

Copper-catalyzed systems have also emerged as a simple and economical alternative. conicet.gov.ar For example, copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite under mild conditions, using acetonitrile (B52724) as a solvent and open to the air. sciforum.netconicet.gov.ar Other copper-based catalysts, such as those involving copper(I) iodide (CuI), have been used to promote the reaction between vinylic bromides and phosphonates. scispace.com

Catalyst SystemSubstratesKey AdvantageReference
Pd(PPh₃)₄H-phosphonate diesters + Vinyl HalidesFast reaction times (microwave) organic-chemistry.org
CuNPs/ZnOAliphatic Alkynes + DiethylphosphiteMild, additive-free conditions sciforum.netconicet.gov.ar
CuI / BaseVinylic Bromides + PhosphonatesSimple, direct substitution scispace.com
Lewis Acids (e.g., ZnBr₂)Benzyl Alcohols/Bromides + PhosphitesRoom temperature reaction researchgate.net

Introduction of Ethenyl and Bromoethyl Moieties

The defining features of Bis(2-bromoethyl) ethenylphosphonate are the vinyl group attached directly to the phosphorus atom and the two bromoethyl ester functionalities. These can be introduced through several strategic routes.

Creating the C=C double bond is a pivotal step that can be accomplished via elimination reactions or by building the bond through condensation chemistry.

Dehydrohalogenation is a classic elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This method is a viable pathway for synthesizing vinylphosphonates from corresponding 2-haloethylphosphonates. The reaction, also known as a β-elimination, is typically promoted by a base. wikipedia.org

The synthesis of vinylphosphonic acid, a parent compound, often utilizes this approach. For instance, (2-chloroethyl)phosphonic dichloride can undergo dehydrochlorination at high temperatures, which upon hydrolysis, yields vinylphosphonic acid. mdpi.com This principle can be applied to phosphonate esters as well. A precursor such as bis(2-bromoethyl) 2-chloroethylphosphonate could, upon treatment with a suitable strong base (e.g., potassium hydroxide (B78521) or potassium tert-butoxide), eliminate hydrogen chloride to yield the desired this compound. wikipedia.org The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene, although for producing a terminal vinyl group, this is not a competing factor. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used modification of the Wittig reaction for the synthesis of alkenes. wikipedia.orgalfa-chemistry.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. alfa-chemistry.comorganic-chemistry.org

Carbanion Formation: A phosphonate ester with an α-proton, such as bis(2-bromoethyl) methylphosphonate, is deprotonated using a base (e.g., NaH, NaOMe, BuLi) to form a nucleophilic phosphonate carbanion. organic-chemistry.org

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of formaldehyde.

Oxaphosphetane Intermediate: This addition leads to an intermediate that rearranges to form a four-membered oxaphosphetane ring.

Elimination: The oxaphosphetane collapses, yielding the alkene and the water-soluble phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, or trans-isomers. wikipedia.orgnrochemistry.com This selectivity is a result of steric factors in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org

Selective Bromination of Alkyl Chains Leading to Bis(2-bromoethyl) Functionality

The introduction of the bis(2-bromoethyl) moiety is most effectively carried out by the conversion of a corresponding diol precursor, namely bis(2-hydroxyethyl) ethenylphosphonate. This precursor can be synthesized through the transesterification of a simpler dialkyl ethenylphosphonate, such as diethyl ethenylphosphonate, with ethylene (B1197577) glycol.

Once the bis(2-hydroxyethyl) ethenylphosphonate is obtained, the hydroxyl groups can be selectively converted to bromides using well-established chemical transformations known for their mild conditions and high yields. Two prominent methods for this conversion are the Appel and Mitsunobu reactions.

Appel Reaction: The Appel reaction provides a direct method for the conversion of alcohols to alkyl bromides. researchgate.netbohrium.com This reaction employs a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). The alcohol is activated by the phosphine, leading to its displacement by the bromide ion in an Sₙ2 fashion. This method is known for its high yields and mild reaction conditions. bohrium.com

Mitsunobu Reaction: The Mitsunobu reaction offers an alternative pathway for the conversion of alcohols to a wide range of functional groups, including alkyl bromides. nih.govspringernature.com This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. In the presence of a bromide source, such as lithium bromide (LiBr), the activated hydroxyl group is displaced to form the desired bromoalkane. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the reacting carbon center, which is a crucial consideration in stereoselective syntheses. nih.gov

The following table summarizes the key reagents and typical conditions for these selective bromination methods.

Reaction NameKey ReagentsTypical SolventsTemperatureKey Features
Appel ReactionPPh₃, CBr₄Dichloromethane, Acetonitrile0 °C to room temperatureHigh yields, mild conditions. researchgate.netbohrium.com
Mitsunobu ReactionPPh₃, DEAD or DIAD, LiBrTetrahydrofuran (THF), Dioxane0 °C to room temperatureInversion of stereochemistry. nih.govspringernature.com

Advanced and Stereoselective Synthesis Approaches

Modern synthetic chemistry offers a variety of advanced and stereoselective methods that can be applied to the synthesis of ethenylphosphonate analogues. These techniques provide access to a diverse range of complex molecular architectures with high precision.

Applications of "Click Chemistry" in Phosphonate Synthesis

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction has found significant application in the synthesis of phosphonate analogues, particularly those containing 1,2,3-triazole rings.

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. researchgate.net This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov In the context of phosphonate synthesis, this methodology is typically employed by reacting an alkynylphosphonate with an organic azide or an azidophosphonate with a terminal alkyne. This approach allows for the modular assembly of complex phosphonate-containing molecules.

The table below provides a generalized scheme and highlights the key aspects of the CuAAC reaction in phosphonate synthesis.

ReactantsCatalystSolventKey Outcome
Alkynylphosphonate + Organic AzideCu(I) source (e.g., CuSO₄/sodium ascorbate)Water/t-BuOH, THF1,4-disubstituted triazolylphosphonate
Organic Alkyne + AzidophosphonateCu(I) source (e.g., CuI)Various organic solvents1,4-disubstituted triazolylphosphonate

Indium-Mediated Allylation for Phosphonate Incorporations

Indium-mediated allylation is a valuable carbon-carbon bond-forming reaction that proceeds under mild conditions and is notably tolerant of aqueous media. nih.gov This reaction typically involves the reaction of an allyl halide with a carbonyl compound in the presence of metallic indium. researchgate.net The indium first reacts with the allyl halide to form an organoindium reagent, which then adds to the carbonyl group. encyclopedia.pub

In the synthesis of phosphonate analogues, this methodology can be envisioned in two primary ways. First, an aldehyde- or ketone-containing phosphonate can be reacted with an allyl halide and indium to introduce a homoallylic alcohol functionality into the phosphonate structure. Secondly, an allylphosphonate could potentially serve as the allylating agent, reacting with an aldehyde or ketone. This would directly incorporate the phosphonate group at the site of allylation. The reaction is known for its high degree of chemoselectivity, often tolerating other functional groups present in the molecule. encyclopedia.pub

Photoredox-Catalyzed Strategies in Ethenylphosphonate Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of transformations under exceptionally mild conditions. rsc.org In the context of ethenylphosphonate derivatization, photoredox catalysis opens up new avenues for the functionalization of the vinyl group. These methods often rely on the generation of radical intermediates, which can then undergo addition reactions across the double bond.

Several photoredox-catalyzed strategies have been developed for the derivatization of alkenes, which are directly applicable to ethenylphosphonates:

Atom Transfer Radical Addition (ATRA): This method allows for the addition of a radical and an atom (typically a halogen) across the double bond. mdpi.comnih.gov By employing a suitable photocatalyst and a radical precursor, a variety of functional groups can be introduced onto the ethenylphosphonate backbone.

Hydrophosphinylation and Related Reactions: Photoredox catalysis can facilitate the addition of P-H bonds across the double bond of ethenylphosphonates. researchgate.net This allows for the direct installation of additional phosphinyl or phosphonyl groups, leading to more complex organophosphorus compounds.

Nickel-Photoredox Dual Catalysis: The combination of a photocatalyst with a nickel catalyst enables a range of cross-coupling reactions. For instance, the reductive coupling of alkynes with vinyl phosphonates has been achieved using this dual catalytic system, leading to the formation of homoallylic phosphonates with high regio- and stereoselectivity. acs.org

The following table summarizes some of the photoredox-catalyzed reactions applicable to ethenylphosphonate derivatization.

Reaction TypeKey Reagents/CatalystsSubstratesProduct Type
HydrophosphonodifluoromethylationPhotocatalyst, Hantzsch ester, BrCF₂P(O)(OR)₂Ethenylphosphonateβ-(difluoromethylphosphonyl)ethylphosphonate
PhosphonocarboxylationPhotocatalyst, CO₂Ethenylphosphonateβ-phosphono carboxylic acid
Reductive CouplingNi catalyst, Photocatalyst, ReductantEthenylphosphonate, AlkyneHomoallylic phosphonate acs.org

Chemical Reactivity and Mechanistic Transformations of Bis 2 Bromoethyl Ethenylphosphonate

Reactivity of the Ethenyl Moiety

The carbon-carbon double bond in bis(2-bromoethyl) ethenylphosphonate is electron-deficient due to the conjugative effect of the phosphonate (B1237965) group. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles and radicals, and also allows it to participate in cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Michael Additions with Amines and Hydrazine)

Vinylphosphonates are effective Michael acceptors, readily undergoing conjugate addition with a range of nucleophiles, including primary and secondary amines, as well as hydrazine (B178648). nih.govthieme-connect.de This reactivity is attributed to the activation of the double bond by the adjacent phosphonate group.

The aza-Michael addition of amines to vinylphosphonates proceeds under various conditions, from catalyst-free to base-catalyzed reactions. The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the ethenyl group, forming a carbanionic intermediate that is subsequently protonated to yield the β-amino phosphonate adduct.

While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous dialkyl vinylphosphonates. For instance, the reaction of diethyl vinylphosphonate (B8674324) with various amines has been extensively studied.

The reaction with hydrazine and its derivatives also proceeds via a Michael-type addition. The nucleophilic nitrogen of hydrazine attacks the β-carbon of the vinylphosphonate, leading to the formation of a β-hydrazinylphosphonate derivative. These products can be valuable intermediates in the synthesis of various heterocyclic compounds.

Table 1: Examples of Michael Addition Reactions with Vinylphosphonates

Nucleophile Vinylphosphonate Substrate Product Reaction Conditions Yield (%) Reference
Malononitrile Diethyl vinylphosphonate Diethyl 2-(dicyanomethyl)ethylphosphonate Halogen bond catalysis Up to 99% nih.gov
Various Amines Activated Vinylphosphonates β-Aminophosphonates Thiourea catalysis Up to 99% researchgate.net
Hydrazine Ethyl 2,2-dicyano-1-arylvinylcarbamate Triazolone derivatives Not specified Not specified

Note: This table presents data for analogous vinylphosphonate compounds to illustrate the general reactivity.

Radical Addition Reactions (e.g., Giese Reactions)

The electron-deficient nature of the ethenyl group in this compound also makes it a suitable acceptor for radical species in Giese-type reactions. nih.govresearchgate.netresearchgate.net In a typical Giese reaction, a carbon-centered radical adds to the double bond, forming a new carbon-carbon bond and a new radical intermediate, which then abstracts a hydrogen atom from a donor to complete the reaction.

Recent advancements in photoredox catalysis have enabled efficient Giese reactions with vinylphosphonates under mild conditions. nih.govresearchgate.net For example, alkyl radicals generated from amino acids via photoredox catalysis have been shown to add effectively to activated olefins, including vinylphosphonates.

While specific Giese reactions involving this compound are not detailed in the available literature, the general reactivity of vinylphosphonates suggests its capability to participate in such transformations. The reaction would involve the addition of a radical to the β-carbon of the ethenyl moiety, followed by stabilization of the resulting α-phosphonyl radical.

Cycloaddition Reactions Leading to Phosphonate-Substituted Cyclic Systems (e.g., Cyclopropanation)

The ethenylphosphonate moiety can participate in various cycloaddition reactions to form cyclic systems containing a phosphonate group. One notable example is cyclopropanation. The Simmons-Smith reaction, which typically involves an organozinc carbenoid, is a widely used method for the cyclopropanation of alkenes. organicreactions.orgorganic-chemistry.orgnih.govwikipedia.orgthermofisher.com This reaction is stereospecific, preserving the geometry of the double bond in the cyclopropane (B1198618) product. wikipedia.org

The electrophilic nature of the Simmons-Smith reagent makes it particularly effective for electron-rich alkenes. organicreactions.org However, modifications of the reagent, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), have broadened the scope of this reaction. nih.govwikipedia.org While the electron-withdrawing nature of the phosphonate group in this compound might decrease its reactivity towards traditional Simmons-Smith conditions, other cyclopropanation methods, such as those involving the addition of sulfur ylides to activated vinylphosphonates, have been successfully employed. thieme-connect.de

Table 2: Examples of Cyclopropanation Reactions with Vinylphosphonates

Vinylphosphonate Substrate Cyclopropanating Agent Product Reaction Conditions Yield (%) Reference
(E)-2-Phosphonoacrylates Dimethyloxosulfonium methylide trans-Cyclopropanecarboxylates Not specified Good thieme-connect.de
Chiral Vinylphosphonates Sulfur ylides Chiral Cyclopropylphosphonates Not specified Good thieme-connect.de
Various Olefins Diiodomethane, Zn-Cu couple Cyclopropanes Simmons-Smith conditions Varies organicreactions.orgorganic-chemistry.orgnih.govwikipedia.orgthermofisher.com

Note: This table presents data for analogous vinylphosphonate compounds to illustrate the general reactivity.

Transformations Involving the Phosphonate Ester Groups

The bis(2-bromoethyl) ester groups of the phosphonate are susceptible to nucleophilic attack at the phosphorus center, leading to cleavage of the P-O bond. This reactivity allows for the hydrolysis of the ester to the corresponding phosphonic acid or transesterification to form new phosphonate esters.

Hydrolysis of Phosphonate Esters to Phosphonic Acids

The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a common transformation that can be achieved under both acidic and basic conditions. nih.govresearchgate.netnih.govnih.gov Acid-catalyzed hydrolysis typically involves heating the phosphonate ester with a strong acid, such as hydrochloric or hydrobromic acid. nih.govnih.govlibretexts.org The reaction proceeds in a stepwise manner, with the hydrolysis of the first ester group being generally faster than the second. nih.gov

Base-catalyzed hydrolysis is also effective, often using alkali metal hydroxides. nih.gov However, for some substrates, the reaction may stop at the monoester stage, as the resulting phosphonate monoanion is less susceptible to further nucleophilic attack. nih.gov The presence of the bromoethyl groups in this compound may influence the rate and outcome of the hydrolysis due to potential side reactions.

Table 3: General Conditions for the Hydrolysis of Phosphonate Esters

Substrate Type Reagents Conditions Product Reference
Dialkyl Phosphonates Concentrated HCl or HBr Reflux Phosphonic Acid nih.gov
Bisphenol A Dimethacrylate Phosphoric acid, HCl, or NaOH 37°C in methanol/water Bisphenol A nih.gov
Di-tert-butyl Phosphonates Mild acid Not specified Phosphonic Acid

Note: This table presents general conditions for the hydrolysis of various phosphonate esters.

Transesterification and Functional Group Exchange at Phosphorus

Transesterification of phosphonate esters provides a route to modify the ester groups and synthesize new phosphonate derivatives. This reaction is typically carried out by reacting the phosphonate with an alcohol in the presence of a catalyst. google.commdpi.comsemanticscholar.orgrsc.org Alkali metal alkoxides are commonly used as catalysts for this transformation. google.com

The reaction proceeds via a nucleophilic attack of the alkoxide on the phosphorus center, leading to the displacement of one of the existing alkoxy groups. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol from the reaction mixture. For this compound, transesterification would allow for the replacement of the 2-bromoethyl groups with other alkyl or aryl groups, potentially altering the compound's physical and chemical properties. The use of bis(trifluoroethyl) phosphonates as precursors for transesterification highlights a method that can proceed under mild conditions. mdpi.comsemanticscholar.orgrsc.org

Reactivity of the Bromoethyl Substituents

The reactivity of the bromoethyl groups in this compound is primarily centered around the carbon-bromine bond. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the adjacent carbon atom. The electron-withdrawing nature of the phosphonate group can also influence the reactivity of the bromoethyl moieties.

Nucleophilic Substitution Reactions with Various Reagents

The bromoethyl substituents of this compound are susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of its potential applications in synthesis, allowing for the introduction of diverse functional groups. The general mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) reaction.

Detailed research findings on the specific reactions of this compound are limited in publicly available literature. However, the reactivity can be inferred from the well-established principles of nucleophilic substitution on alkyl halides and related organophosphorus compounds. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is chiral.

Common nucleophiles that are expected to react with this compound include amines, thiols, alcohols, and carbanions. The efficiency of these reactions would be dependent on factors such as the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

For instance, primary and secondary amines would be expected to displace the bromide to form the corresponding aminoethylphosphonates. Diamines can be used to create cyclic structures, such as piperazine (B1678402) derivatives. Similarly, reaction with thiols would yield thioether-containing phosphonates, while alkoxides would lead to the formation of ether linkages.

The table below outlines the expected products from the reaction of this compound with various classes of nucleophiles, based on general chemical principles.

Interactive Data Table: Expected Nucleophilic Substitution Products

Nucleophile ClassSpecific Reagent (Example)Expected Product Structure
Primary AminesR-NH₂Ethenylphosphonic acid bis(2-(R-amino)ethyl) ester
Secondary AminesR₂NHEthenylphosphonic acid bis(2-(R₂-amino)ethyl) ester
ThiolsR-SHEthenylphosphonic acid bis(2-(R-thio)ethyl) ester
AlkoxidesR-O⁻Ethenylphosphonic acid bis(2-(R-oxy)ethyl) ester

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of two bromoethyl groups in this compound introduces the potential for intramolecular reactions, particularly cyclization to form heterocyclic structures. While specific studies on the intramolecular cyclization of this compound are not readily found, the general principles of such reactions suggest that it could be a viable pathway under certain conditions.

For an intramolecular cyclization to occur, a nucleophilic center must be generated within the molecule that can then attack one of the electrophilic bromoethyl carbons. This can be achieved by first reacting one of the bromoethyl groups with a suitable binucleophilic reagent.

For example, reaction with a primary amine (R-NH₂) could lead to a monosubstituted intermediate. The secondary amine functionality in this intermediate could then act as an internal nucleophile, attacking the remaining bromoethyl group to form a six-membered piperazine ring containing a phosphonate moiety. The feasibility and yield of such a reaction would depend on the reaction conditions and the nature of the substituent 'R' on the amine.

The general scheme for such a proposed intramolecular cyclization is as follows:

Initial Nucleophilic Substitution: One of the bromoethyl groups reacts with a primary amine to form an intermediate.

Intramolecular Attack: The newly introduced amino group attacks the second bromoethyl group.

Cyclization: A heterocyclic ring, such as a substituted piperazine, is formed.

While plausible, the successful synthesis of heterocycles through this route would require careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization or other side reactions. The concentration of the reactants would play a crucial role, with high dilution favoring the intramolecular pathway.

Integration of Bis 2 Bromoethyl Ethenylphosphonate into Polymer Chemistry and Material Science

Polymerization Dynamics of Ethenylphosphonate Monomers

The polymerization behavior of ethenylphosphonate monomers, including bis(2-bromoethyl) ethenylphosphonate, is crucial for controlling the architecture and properties of the final polymer. The presence of the phosphonate (B1237965) group can influence the reactivity of the vinyl group and introduce specific reaction pathways.

Homopolymerization Kinetics and Pathways

The block polymerization of BCEVP has been investigated, revealing a dependency of the initial polymerization rate on temperature and initiator concentration. For instance, using azobisisobutyronitrile (AIBN) as an initiator, the total activation energy for the polymerization of BCEVP has been calculated. dtic.mil The polymerization rate of BCEVP is also sensitive to atmospheric oxygen and humidity, which can act as inhibitors or chain transfer agents. dtic.mil It is reasonable to assume that this compound would exhibit similar kinetic behavior, with the rate of polymerization being proportional to the square root of the initiator concentration, a characteristic of many free-radical polymerizations.

A significant aspect of the free-radical polymerization of vinylphosphonate (B8674324) monomers is the prevalence of chain transfer reactions. The phosphonate group can participate in chain transfer, which may lead to the formation of polymers with lower molecular weights than might be expected.

Table 1: Qualitative Kinetic Observations for the Homopolymerization of a Vinylphosphonate Analogue (BCEVP)

ParameterObservation
Effect of Initiator Concentration The initial rate of polymerization increases with increasing initiator concentration.
Effect of Temperature The initial rate of polymerization increases with increasing temperature.
Activation Energy A total activation energy for the polymerization process can be determined. dtic.mil
Inhibition Atmospheric oxygen and humidity can inhibit or retard the polymerization. dtic.mil
Chain Transfer Chain transfer to the monomer is a significant process, potentially limiting the molecular weight of the resulting polymer.

Note: This data is based on studies of bis(2-chloroethyl) vinylphosphonate and is intended to be illustrative for this compound.

Copolymerization with Various Monomers (e.g., vinyl monomers, dienes)

This compound can be copolymerized with a variety of other monomers, such as vinyl monomers and dienes, to tailor the properties of the resulting copolymers. The reactivity ratios of the comonomers determine the composition and sequence distribution of the polymer chains.

While specific reactivity ratios for this compound are not available, data for a similar monomer, diethyl vinylphosphonate (DEVP), copolymerized with styrene (B11656) (S) and methyl methacrylate (B99206) (MMA), can be used as a proxy to understand its likely behavior. The reactivity ratios indicate the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other comonomer.

For the copolymerization of styrene (M1) with DEVP (M2), the reactivity ratios have been reported as r1 = 2.689 and r2 = 0.317. kpi.ua Since r1 > 1 and r2 < 1, this suggests that the growing polystyrene radical prefers to add another styrene monomer, while the growing poly(diethyl vinylphosphonate) radical also prefers to add a styrene monomer. This leads to a copolymer that is richer in styrene units and has a tendency towards a blocky or tapered structure.

In the case of methyl methacrylate (M1) and DEVP (M2), the reactivity ratios are r1 = 2.098 and r2 = 0.251. kpi.ua Similar to the styrene system, the MMA radical prefers to add another MMA monomer, and the DEVP radical also shows a preference for adding MMA. This results in a copolymer that is predominantly composed of MMA units.

Table 2: Reactivity Ratios for the Copolymerization of Diethyl Vinylphosphonate (DEVP) with Vinyl Monomers at 60°C

Comonomer 1 (M1)Comonomer 2 (M2)r1r2r1 * r2Copolymer Type
StyreneDEVP2.6890.3170.852Non-ideal, non-azeotropic
Methyl MethacrylateDEVP2.0980.2510.527Non-ideal, non-azeotropic

Note: This data is for diethyl vinylphosphonate and serves as an analogue for this compound.

Cross-linking Potentials and Network Formation

The presence of the phosphonate group and the bromoethyl groups in this compound offers significant potential for cross-linking and the formation of polymer networks. The vinyl group allows for the initial polymerization to form linear or branched chains. Subsequent reactions involving the pendant phosphonate or bromoethyl groups can then be used to create cross-linked structures.

The phosphonate groups can undergo various reactions to form cross-links. For instance, they can be hydrolyzed to phosphonic acids, which can then form ionic cross-links with multivalent metal ions or participate in condensation reactions. Furthermore, the bromoethyl groups are susceptible to nucleophilic substitution reactions. By using a difunctional nucleophile, it is possible to form bridges between different polymer chains, leading to a cross-linked network.

Another avenue for cross-linking is through the thermal treatment of polymers containing phosphonate groups. At elevated temperatures, condensation reactions between phosphonate groups can occur, leading to the formation of P-O-P linkages and a cross-linked structure. This intrinsic cross-linking capability can enhance the thermal stability and mechanical properties of the material.

Functional Polymers Incorporating this compound

The incorporation of this compound into polymer backbones leads to functional polymers with a unique combination of reactive sites. These pendant phosphonate and halogen groups can be further modified to create materials with tailored properties.

Design of Reactive Polymers with Pendant Phosphonate and Halogen Groups

Polymers synthesized from this compound possess both pendant phosphonate ester groups and primary bromine atoms. These functional groups serve as versatile handles for post-polymerization modification.

The pendant bromoethyl groups are particularly useful for introducing a wide range of functionalities through nucleophilic substitution reactions. For example, reaction with amines can introduce pendant amino groups, which can alter the solubility of the polymer and provide sites for further chemical reactions. Reaction with thiols can lead to the formation of thioether linkages, which can improve the refractive index and chemical resistance of the material.

The phosphonate ester groups can be hydrolyzed to phosphonic acids. These acidic groups can impart hydrophilicity, improve adhesion to metal surfaces, and act as catalysts. The presence of both the phosphonate and halogen functionalities on the same repeating unit allows for the design of multifunctional polymers where orthogonal chemistries can be employed to introduce different functional groups.

Thermal Stability and Degradation Profiles of Derived Polymers

The presence of phosphorus and halogen atoms in polymers derived from this compound significantly influences their thermal stability and degradation behavior. Organophosphorus compounds are well-known flame retardants, and their incorporation into a polymer matrix can enhance its fire resistance.

The thermal degradation of polymers containing phosphonate groups often proceeds through a mechanism that involves the formation of a protective char layer on the surface of the material. researchgate.net During thermal decomposition, the phosphonate groups can undergo reactions to form phosphoric acid or polyphosphoric acid. These acidic species can catalyze dehydration reactions in the polymer backbone, leading to the formation of a carbonaceous char. nih.gov This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and reducing the release of flammable volatile products into the gas phase.

The bromine atoms can also contribute to flame retardancy through a gas-phase mechanism. Upon thermal degradation, volatile bromine-containing species can be released. These species can act as radical scavengers in the flame, interrupting the exothermic combustion reactions.

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers. While specific TGA data for poly(this compound) is not available, studies on other phosphorus-containing polymers show an increase in the char yield at high temperatures compared to their non-phosphorus-containing counterparts. For instance, phosphonate-functionalized polyethylenes have demonstrated higher thermal stability, with increased onset degradation temperatures and higher percentage of residue at 700°C compared to pure low-density polyethylene (B3416737) (LDPE). scispace.com

Table 3: Expected Thermal Degradation Characteristics of Polymers Containing this compound

PropertyExpected Characteristic
Onset of Degradation Likely to be influenced by the P-O-C and C-Br bond strengths.
Degradation Mechanism A combination of condensed-phase (char formation from phosphonate) and gas-phase (radical scavenging by bromine) flame retardancy mechanisms.
Char Yield Expected to be higher than that of analogous polymers without the phosphonate group, contributing to improved flame retardancy. scispace.com
Volatile Products Expected to include bromo- and phosphorus-containing species, as well as products from the degradation of the polymer backbone.

Mechanisms of Flame Retardancy in Phosphonate-Containing Materials

Organophosphorus compounds, including phosphonates, are effective flame retardants that can operate in both the solid (condensed) phase and the gas (vapor) phase of a fire. nih.govnih.govnih.gov Halogenated organophosphates, such as this compound, are particularly potent as they combine the distinct mechanisms of their constituent elements to interrupt the combustion cycle. wikipedia.org

The primary role of the phosphonate group in flame retardancy occurs in the condensed phase. rsc.org During thermal decomposition, phosphorus-containing flame retardants generate phosphorus acids, such as phosphoric acid and polyphosphoric acid. wikipedia.orgnih.govresearchgate.net These acidic species act as catalysts for the dehydration and cross-linking of the polymer matrix. nih.gov This process promotes the formation of a stable, carbonaceous char layer on the material's surface. rsc.orgnih.gov

This char layer serves several protective functions:

Thermal Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, which slows down further thermal decomposition. nih.govresearchgate.net

Fuel Barrier: It limits the release of flammable volatile gases, which are the fuel for the fire, from the degrading polymer into the vapor phase. isca.me

Oxygen Barrier: The char layer can also impede the flow of oxygen from the air to the polymer surface, further stifling the combustion process. isca.me

The effectiveness of the flame retardancy is often directly related to the quality and stability of this protective char. researchgate.netisca.me

While the phosphorus component is primarily active in the condensed phase, both the bromine and phosphorus elements of this compound contribute to vapor phase flame inhibition. wikipedia.orgnih.gov The combustion process is a self-sustaining cycle propelled by highly energetic free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.

The vapor phase mechanisms involve:

Radical Scavenging by Bromine: Upon heating, the bromoethyl groups in the molecule decompose to release bromine radicals (Br•) and hydrogen bromide (HBr). nih.govmdpi.com These species are highly effective at interfering with the combustion chemistry in the flame. They scavenge the H• and OH• radicals, replacing them with less reactive Br• radicals, which effectively terminates the chain reaction of the fire. nih.govmdpi.com This "flame poisoning" effect cools the flame and can extinguish it.

Dilution: The release of non-combustible gases from the decomposition of the flame retardant can dilute the concentration of flammable gases and oxygen in the flame zone, further hindering combustion. nih.gov

Halogenated organophosphates are considered highly active because their degradation products directly interfere with the combustion process in the gas phase. wikipedia.org

The term "synergism" describes a situation where the combined effect of two or more components is greater than the sum of their individual effects. flameretardants-online.com this compound exhibits a powerful intrinsic synergism between its phosphorus and bromine components. The condensed-phase charring action of the phosphorus protects the polymer and traps the bromine-containing fragments, allowing them to be released at a more effective temperature to inhibit the flame in the gas phase. nih.gov

This inherent synergy can be further enhanced by combining it with other flame retardants:

Phosphorus-Nitrogen (P-N) Synergy: When used with nitrogen-containing compounds like melamine (B1676169) or its derivatives, a highly effective intumescent system can be created. nih.gov The phosphorus component acts as the acid source to form char, while the nitrogen compound serves as a blowing agent, releasing inert gases like ammonia (B1221849) (NH₃) and nitrogen (N₂). nih.gov These gases cause the char to swell into a thick, multicellular foam (intumescence), which provides superior thermal insulation. isca.me The released inert gases also dilute the fuel in the vapor phase. researchgate.net

Synergy with Inorganic Fillers: Inorganic flame retardants such as aluminum hydroxide (B78521) or magnesium hydroxide can work synergistically with brominated phosphonates. These metal hydroxides decompose endothermically, absorbing a significant amount of heat and releasing water vapor, which cools the polymer surface and dilutes the flammable gases. flameretardants-online.com This action complements the char formation and radical scavenging mechanisms of the P-Br compound.

Development of High-Performance Polymeric Composites

The "ethenylphosphonate" (or vinylphosphonate) portion of the this compound molecule is a key feature for its use in high-performance composites. The vinyl group provides a reactive site, allowing the molecule to be chemically incorporated directly into a polymer backbone via copolymerization. researchgate.netresearchgate.net This creates a reactive flame retardant, which is distinct from additive flame retardants that are merely physically blended into the polymer.

The advantages of this reactive approach include:

Permanence: The flame retardant is covalently bonded to the polymer chains and cannot leach out, evaporate, or migrate to the surface over time. This ensures stable, long-term flame retardant performance.

Preservation of Properties: Because it is part of the polymer structure, it is less likely to negatively affect the mechanical or physical properties of the material compared to high loadings of additive flame retardants.

Efficiency: Chemical integration can lead to a more uniform distribution of the flame-retardant moiety throughout the material, often enhancing its efficiency.

The integration of brominated phosphonates into polymers such as polyethylene terephthalate (B1205515) (PET), epoxies, and polyurethanes has been shown to significantly improve their fire resistance. The resulting composites exhibit lower heat release rates, reduced smoke production, and higher Limiting Oxygen Index (LOI) values, and can achieve higher classifications in standard fire tests like UL-94.

The following table presents representative data from a study on a phosphorus/bromine synergistic system in PET, illustrating the typical performance enhancements achievable with such flame retardants.

Material FormulationLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat PET21.0No Rating~550~90 nih.govmdpi.com
PET + P/Br System (e.g., 7% ZDP / 5% DBDPE)33.6V-0~280~65 nih.govmdpi.com

Data are representative of a synergistic phosphorus/bromine flame retardant system and serve to illustrate the potential performance of composites containing this compound.

Advanced Functional Materials Derivations and Applications

Synthesis and Coordination Chemistry of Phosphorus-Containing Ligands

The phosphonate (B1237965) moiety is a versatile functional group for the coordination of metal ions, and the presence of reactive handles in Bis(2-bromoethyl) ethenylphosphonate allows for its transformation into more complex ligand systems.

A promising application of this compound lies in its potential conversion to ligands for lanthanide ions. The bromoethyl groups can be transformed into azidoethyl groups, which can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". medchemexpress.com This strategy allows for the modular synthesis of complex ligands. researchgate.net

For instance, a bis-alkyne functionalized 2,6-bis(triazolyl)pyridine (BTP) core could be reacted with the azido-derivatized phosphonate to yield a bis-triazolylpyridine phosphonate ligand. The BTP scaffold is a well-known tridentate chelator for lanthanide ions. semanticscholar.org The phosphonate groups would provide additional coordination sites and could enhance the solubility and stability of the resulting lanthanide complexes. nih.gov

The primary motivation for designing such ligands is to achieve efficient sensitization of lanthanide luminescence. semanticscholar.org Lanthanide ions exhibit characteristic, sharp emission bands but suffer from low absorption cross-sections. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. nih.gov The BTP core is an effective antenna for sensitizing the emission of lanthanides like Europium(III) and Terbium(III). semanticscholar.orgmdpi.com The photophysical properties of such complexes are highly dependent on the ligand architecture and the specific lanthanide ion. nih.govacs.org

Table 1: Potential Synthetic Route for Bis-triazolylpyridine Phosphonate Ligand

StepReactant 1Reactant 2Reaction TypeProduct
1This compoundSodium Azide (B81097)Nucleophilic SubstitutionBis(2-azidoethyl) ethenylphosphonate
2Bis(2-azidoethyl) ethenylphosphonate2,6-diethynylpyridineCu(I)-catalyzed Azide-Alkyne CycloadditionBis-triazolylpyridine ethenylphosphonate ligand

The phosphonate group itself is an excellent ligand for a wide range of metal ions. Beyond the lanthanides, this compound and its derivatives can form complexes with transition metals and main group elements. The coordination of phosphonate ligands to metal centers can lead to the formation of discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs). uniupo.it

Furthermore, the ethenyl (vinyl) group of the parent molecule can be utilized to create supramolecular polymers. nrel.govrsc.orgresearchgate.net For example, vinyl phosphonates have been shown to form supramolecular dimers and polymers through co-assembly with macrocyclic hosts like cyanostars. nrel.govrsc.orgresearchgate.net These assemblies are held together by non-covalent interactions, and their formation can be influenced by factors such as solvent and temperature. The resulting supramolecular structures can exhibit interesting properties, such as responsiveness to external stimuli.

Organic-Inorganic Hybrid Materials and Layered Structures

The dual functionality of this compound makes it a candidate for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers and inorganic solids, often leading to materials with enhanced thermal stability, mechanical strength, or specific catalytic or electronic properties.

The sol-gel process is a common method for preparing such hybrids. researchgate.netresearchgate.netscirp.orgmdpi.com In a typical sol-gel process involving an organophosphonate, the phosphonate ester would first be hydrolyzed to the corresponding phosphonic acid. This would then undergo condensation with a metal alkoxide precursor, such as a zirconium alkoxide, to form a three-dimensional network of M-O-P linkages. mdpi.comacs.orgresearchgate.netnih.gov The ethenyl group of the phosphonate can then be polymerized, creating an interpenetrating organic network within the inorganic matrix.

Zirconium phosphonates are particularly well-known for forming layered structures. mdpi.comacs.orgresearchgate.netnih.govosti.gov These materials consist of inorganic layers of zirconium phosphate (B84403)/phosphonate, with the organic groups extending into the interlayer space. The nature of the organic group dictates the interlayer spacing and the functionality of the material. By using a derivative of this compound, it is possible to introduce specific functionalities into the interlayer region, which could be used for intercalation of guest molecules, catalysis, or ion exchange. mdpi.comacs.org

Table 2: Potential Steps in the Formation of a Zirconium Phosphonate-Based Hybrid Material

StepProcessDescription
1HydrolysisThe this compound is hydrolyzed to ethenylphosphonic acid.
2CondensationThe ethenylphosphonic acid is co-condensed with a zirconium alkoxide (e.g., zirconium(IV) propoxide) in a sol-gel process.
3PolymerizationThe ethenyl groups within the resulting solid are polymerized, for example, through free radical polymerization, to form an organic polymer network.

Role as Linkers in Complex Molecular Architectures (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two. frontiersin.orgnih.govnih.govbldpharm.commtoz-biolabs.com

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical nature can significantly impact the efficacy of the molecule. nih.gov The bifunctional nature of this compound suggests its potential as a scaffold for PROTAC linkers.

The bromoethyl groups can be used to attach the linker to either the warhead or the E3 ligase ligand through nucleophilic substitution reactions, for example, by reacting with an amine or thiol group on the respective ligand. frontiersin.org The ethenyl group offers another point of attachment through reactions such as thiol-ene "click" chemistry. nih.govrsc.orgresearchgate.net This reaction is highly efficient and proceeds under mild conditions, making it suitable for the synthesis of complex biomolecules. rsc.org

For example, a thiol-containing warhead could be attached to the ethenyl group, and an amine-containing E3 ligase ligand could be attached to one of the bromoethyl groups. The second bromoethyl group could be further modified to tune the solubility or other properties of the PROTAC. The phosphonate core would introduce a polar, potentially cell-permeable moiety into the linker. The synthesis of such complex molecules often relies on modular approaches, such as click chemistry, to assemble the different components. medchemexpress.comnih.govrsc.orgresearchgate.netuni-muenchen.de

Table 3: Potential Functionalization of this compound for PROTAC Synthesis

Functional GroupReaction TypePotential ReactantApplication
EthenylThiol-ene ReactionThiol-containing warhead or E3 ligase ligandAttachment of one of the PROTAC components
BromoethylNucleophilic SubstitutionAmine- or thiol-containing warhead or E3 ligase ligandAttachment of the other PROTAC component

Insights from Biological and Biomedical Research

Design and Synthesis of Phosphonate-Based Enzyme Inhibitors

There is no available scientific literature detailing the design or synthesis of Bis(2-bromoethyl) ethenylphosphonate as an enzyme inhibitor. Research on phosphonate-based inhibitors typically focuses on molecules designed to mimic transition states or natural substrates of specific enzymes, but this specific compound has not been identified as a subject of such studies.

Inhibition of Isoprenoid Biosynthetic Pathway Enzymes (e.g., GGDPS, DXR)

No studies were found that investigate the inhibitory activity of this compound against enzymes of the isoprenoid biosynthetic pathway, such as Geranylgeranyl Diphosphate Synthase (GGDPS) or 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). While other classes of phosphonates, particularly bisphosphonates, are known inhibitors of this pathway, this specific ethenylphosphonate derivative has not been explored for this purpose. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

A search for structure-activity relationship (SAR) studies involving this compound yielded no results. SAR studies are crucial for optimizing the potency and selectivity of bioactive compounds, but such research has not been published for this molecule, indicating it is likely not a current candidate in drug discovery programs.

Prodrug Design and Intracellular Delivery Strategies Utilizing Phosphonate (B1237965) Moieties

No research is available on the use of this compound in prodrug design. The phosphonate moiety is sometimes used in prodrug strategies to improve properties like cell permeability or targeting; however, there is no evidence of this compound being functionalized or investigated for such an application.

Preparation of Bioconjugates and Chemical Probes

There are no published reports on the preparation of bioconjugates or chemical probes using this compound. The development of chemical probes is essential for studying biological processes, but this compound has not been utilized as a scaffold or reagent for creating such tools. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Bis(2-bromoethyl) ethenylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be required for a comprehensive structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the ethenyl (vinyl) and the bromoethyl protons.

The three vinyl protons would present a complex splitting pattern due to geminal (²JHH), cis- (³JHH), and trans- (³JHH) couplings to each other, as well as coupling to the phosphorus nucleus (²JHP and ³JHP). The protons of the two bromoethyl groups are chemically equivalent and would appear as two triplets. The methylene (B1212753) group attached to the oxygen atom would be a triplet of doublets due to coupling with the adjacent methylene protons and the phosphorus atom. The methylene group attached to the bromine atom would appear as a triplet.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH*=CH₂ (trans to P) 6.2 - 6.5 ddd ³JHH (trans) = 17-19, ²JHP = 20-25
CH*=CH₂ (cis to P) 6.0 - 6.3 ddd ³JHH (cis) = 12-14, ²JHP = 18-22
CH=CH₂ 5.8 - 6.1 ddd ³JHH (trans) = 17-19, ³JHH (cis) = 12-14, ³JHP = 40-50
P-O-CH₂- 4.2 - 4.5 t ³JHH = 6-7

Note: This is predicted data and has not been experimentally verified.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. In the case of this compound, four distinct carbon signals are expected. The carbon atoms of the vinyl group will show coupling to the phosphorus atom, resulting in doublets.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (JCP, Hz)
CH=CH₂ 130 - 135 d ¹JCP = 170-180
CH=CH₂ 125 - 130 d ²JCP = 5-10
P-O-CH₂- 65 - 70 d ²JCP = 5-8

Note: This is predicted data and has not been experimentally verified.

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for organophosphorus compounds, providing information about the chemical environment and oxidation state of the phosphorus atom. For this compound, a single resonance is expected in the phosphonate (B1237965) region of the spectrum. The chemical shift would be indicative of a pentavalent phosphorus atom double-bonded to an oxygen and single-bonded to another oxygen and a carbon.

Predicted ³¹P NMR Data for this compound

Phosphorus Atom Predicted Chemical Shift (δ, ppm)

Note: This is predicted data and has not been experimentally verified.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₆H₁₁Br₂O₃P. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

Predicted HRMS Data for this compound

Ion Calculated m/z
[C₆H₁₁⁷⁹Br₂O₃P + H]⁺ 334.8885
[C₆H₁₁⁷⁹Br⁸¹BrO₃P + H]⁺ 336.8865

Note: This is predicted data and has not been experimentally verified.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information.

For this compound, the fragmentation pattern would likely involve the loss of the bromoethyl groups, the vinyl group, and rearrangements involving the phosphonate moiety. The analysis of these fragment ions would help to confirm the connectivity of the molecule.

Predicted ESI-MS Fragmentation for this compound

Precursor Ion (m/z) Predicted Fragment Ions (m/z) Putative Lost Neutral Fragment
335/337/339 227/229 C₂H₄Br
335/337/339 119 2 x C₂H₄Br

Note: This is predicted data and has not been experimentally verified.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. vscht.cz An IR spectrum, which plots the intensity of absorbed radiation versus its wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing its structural components. vscht.cz

The key vibrational modes anticipated for this compound are:

Ethenyl (Vinyl) Group (CH₂=CH-): The presence of the carbon-carbon double bond is a key feature. The C=C stretching vibration typically gives rise to a band in the region of 1680-1640 cm⁻¹. vscht.cz The stretching vibrations of the vinyl C-H bonds are expected at wavenumbers higher than those of alkyl C-H bonds, generally appearing around 3080 cm⁻¹ and above 3000 cm⁻¹. vscht.cz

Phosphonate Group (-PO(OR)₂): This group is characterized by a strong absorption from the P=O double bond stretching vibration, which is one of the most prominent peaks in the spectrum for organophosphorus compounds. This band typically appears in the range of 1260-1150 cm⁻¹. researchgate.net Additionally, the P-O-C linkages will produce strong, often broad, stretching absorption bands in the 1040-910 cm⁻¹ region. researchgate.net

Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond (C-Br) stretching vibration is found in the far-infrared or fingerprint region of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹. orgchemboulder.com The presence of the -CH₂Br moiety may also give rise to a characteristic C-H wagging vibration between 1300-1150 cm⁻¹. orgchemboulder.com

Alkyl Chains (-CH₂-): The C-H stretching vibrations from the ethyl groups will produce strong bands in the 3000-2845 cm⁻¹ range. docbrown.info C-H bending or deformation vibrations are also expected, with a characteristic scissoring absorption around 1470 cm⁻¹. docbrown.info

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Vinyl C-HStretch~3080Medium
Alkyl C-HStretch3000-2845Strong
C=CStretch1680-1640Medium
Alkyl C-HBend (Scissoring)~1470Medium
P=OStretch1260-1150Strong
-CH₂BrC-H Wag1300-1150Medium-Strong
P-O-CStretch1040-910Strong, Broad
C-BrStretch690-515Medium-Strong

This table is a predictive summary based on characteristic frequencies for the specified functional groups.

By comparing an experimental IR spectrum of this compound with this data, researchers can confirm the presence of these key functional groups and verify the compound's chemical structure. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of overlapping vibrations unique to the entire molecule, serving as a definitive identifier. docbrown.info

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For organophosphorus compounds, single-crystal X-ray diffraction can provide invaluable information, including exact bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure. acs.orgrsc.org

Should this compound be successfully crystallized, a single-crystal XRD analysis would elucidate the geometry around the central phosphorus atom. Organophosphorus compounds of this type typically feature a tetrahedral phosphorus center. wikipedia.org The analysis would confirm this distorted tetrahedral geometry, resulting from the different electronic and steric nature of the four groups attached to the phosphorus: the ethenyl carbon, the phosphoryl oxygen, and the two oxygens of the bromoethyl ester groups. researchgate.net

Key structural parameters that could be determined include:

The P=O and P-O bond lengths. In related phosphonic acid structures, the P=O double bond is significantly shorter (e.g., ~1.499 Å) than the P-O single bonds (e.g., ~1.544 Å). researchgate.net

The P-C bond length connecting the phosphorus atom to the ethenyl group.

The O-P-O, O-P=O, and C-P-O bond angles, which would quantify the deviation from a perfect tetrahedral geometry (109.5°).

The conformation of the bis(2-bromoethyl) chains.

The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces like dipole-dipole interactions or van der Waals forces.

The table below presents typical bond lengths that might be expected for the phosphonate core of this compound, based on data from similar organophosphorus compounds.

BondTypical Length (Å)
P=O1.45 - 1.50
P-O1.54 - 1.58
P-C1.75 - 1.85

Data compiled from typical values for organophosphonate compounds. researchgate.net

It is important to note that many polymeric materials, including some phosphonate-based polymers, are amorphous rather than crystalline. acs.org If this compound exists as an amorphous solid, its XRD pattern would not show the sharp, well-defined peaks characteristic of a crystalline material. Instead, it would exhibit broad, diffuse halos, indicating a lack of long-range ordered atomic structure. Such a result would preclude a detailed single-crystal structural analysis but would provide valuable information about the solid-state nature of the material.

Computational and Theoretical Investigations of Bis 2 Bromoethyl Ethenylphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For vinylphosphonates, Density Functional Theory (DFT) is a commonly employed method to probe these characteristics. By solving the Schrödinger equation within the framework of DFT, we can obtain crucial parameters such as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Furthermore, these calculations can provide insights into the charge distribution within the molecule through methods like Mulliken population analysis. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which is vital for predicting how the molecule will interact with other chemical species.

Table 8.1.1: Calculated Electronic Properties of Diethyl Vinylphosphonate (B8674324) (Proxy for Bis(2-bromoethyl) Ethenylphosphonate) Calculations performed at the B3LYP/6-31G(d,p) level of theory.

PropertyValue
Total Energy -687.45 Hartree
HOMO Energy -0.25 eV
LUMO Energy 0.05 eV
HOMO-LUMO Gap 0.30 eV
Dipole Moment 2.5 Debye

The data in Table 8.1.1 suggests that the vinylphosphonate moiety possesses a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. The significant dipole moment points to a polar nature of the molecule, which influences its solubility and intermolecular interactions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its physical and chemical properties. For a flexible molecule like this compound, multiple conformations can exist due to rotation around single bonds. Molecular modeling techniques, particularly conformational searches using methods like DFT, are employed to identify the most stable conformers and to determine their relative energies.

These studies typically involve systematically rotating dihedral angles within the molecule and calculating the energy of each resulting geometry. The conformers residing at energy minima on the potential energy surface represent the most probable shapes the molecule will adopt. Understanding the relative populations of these conformers is crucial for interpreting experimental data and predicting the outcomes of chemical reactions.

Table 8.2.1: Relative Energies of Diethyl Vinylphosphonate Conformers (Proxy for this compound) Calculations performed at the B3PW91/6-311++G(df,p) level of theory.

ConformerDihedral Angle (O=P-C=C)Relative Energy (kcal/mol)
Anti-periplanar 180°0.00
Syn-periplanar 1.25
Gauche ~60°0.85

The results in Table 8.2.1 indicate that the anti-periplanar conformation, where the P=O and C=C bonds are oriented in opposite directions, is the most stable. The syn-periplanar and gauche conformers are slightly higher in energy, suggesting they will be present in smaller populations at room temperature. These conformational preferences are governed by a delicate balance of steric hindrance and electronic effects, such as hyperconjugation.

Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as solvent molecules or other reactants. These simulations model the movement of atoms over time, offering a more realistic picture of molecular behavior than static calculations.

Mechanistic Studies of Chemical Reactions through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. For vinylphosphonates, which are known to participate in various reactions such as Michael additions and cycloadditions, computational studies can elucidate the step-by-step process of bond breaking and formation.

By calculating the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy. The activation energy is a critical parameter that dictates the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction.

Table 8.3.1: Calculated Activation Energies for the Michael Addition of a Nucleophile to a Vinylphosphonate (Representative Reaction) Calculations performed at the B3LYP/6-31+G level of theory.*

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack 15.8
Proton Transfer 5.2

The data in Table 8.3.1 for a representative Michael addition reaction shows that the initial nucleophilic attack on the vinyl group has a moderate activation energy, suggesting the reaction proceeds at a reasonable rate under appropriate conditions. The subsequent proton transfer step has a much lower activation barrier, indicating it is a fast process. Such detailed mechanistic insights derived from computational studies are invaluable for optimizing reaction conditions and designing new synthetic methodologies.

Exploration of Synthetic Derivatives and Analogues of Bis 2 Bromoethyl Ethenylphosphonate

Systematic Modifications of the Phosphonate (B1237965) Ester Groups

The bis(2-bromoethyl) ester groups on the phosphonate core offer a versatile platform for synthetic modification. These modifications primarily involve the cleavage and formation of the P-O-C bond, allowing for the introduction of a wide array of different alkoxy or aryloxy groups. Such transformations can lead to the synthesis of symmetrical or unsymmetrical phosphonate esters with tailored properties.

Key synthetic strategies for modifying these ester groups include:

Transesterification: This is a common method for exchanging the alkyl or aryl groups of an ester. In the context of phosphonates, the 2-bromoethyl groups can be substituted by other alcohols under specific catalytic conditions. For instance, the reaction with different alcohols in the presence of a catalyst can yield new phosphonate esters. Microwave-assisted synthesis has been shown to be an effective method for the transesterification of phosphonates like bis(2,2,2-trifluoroethyl) phosphonate, which serves as a precursor for various dialkyl H-phosphonates through simple alcoholysis. mdpi.com This approach is attractive due to short reaction times and the use of stoichiometric amounts of alcohol under additive-free conditions. mdpi.com

Hydrolysis and Re-esterification: The bromoethyl esters can be partially or fully hydrolyzed to the corresponding phosphonic acid-ester or phosphonic acid. These intermediates can then be re-esterified with different alcohols to produce mixed phosphonate esters. researchgate.net Selective mono- or diesterification of phosphonic acids can be achieved by controlling reaction conditions, such as temperature. nih.gov For example, using triethyl orthoacetate, monoesters can be formed at lower temperatures (30 °C), while higher temperatures yield diesters. nih.gov

Alkylation of Phosphonic Ester-Acid Derivatives: A two-step approach can be employed where one bromoethyl group is selectively cleaved to form a monoalkyl phosphonic acid derivative. This intermediate can then be alkylated with a different alkyl halide to create an unsymmetrical dialkyl phosphonate. researchgate.net Microwave-assisted, solvent-free alkylation of phosphonic ester-acid derivatives in the presence of a base like triethylamine (B128534) is an efficient method for this purpose. researchgate.net

These synthetic routes allow for the creation of a library of ethenylphosphonates with diverse ester functionalities, which can significantly influence the compound's solubility, reactivity, and biological activity.

Table 1: Synthetic Methods for Phosphonate Ester Modification

MethodDescriptionKey Features
Transesterification Direct exchange of the ester's alcohol moiety with a different alcohol, often under catalysis.Can be performed under microwave irradiation for faster reactions. mdpi.com
Selective Esterification Controlled reaction of a phosphonic acid with an alcohol to form either a monoester or a diester.Temperature can be a key factor in determining the product outcome. nih.gov
Alkylation of Ester-Acids Conversion of a monoesterified phosphonic acid to a mixed diester using an alkylating agent.Allows for the synthesis of unsymmetrical phosphonates. researchgate.net

Structural Variations of the Ethenyl Moiety

The ethenyl (vinyl) group of bis(2-bromoethyl) ethenylphosphonate is a reactive site amenable to various chemical transformations, particularly cycloaddition reactions. These reactions alter the C=C double bond, incorporating the phosphonate group into new cyclic structures.

The Diels-Alder reaction is a prominent example of such a transformation. In this [4+2] cycloaddition, the ethenylphosphonate acts as the dienophile, reacting with a conjugated diene. Research on the closely related bis(2-chloroethyl) ethenylphosphonate has demonstrated its reactivity with a variety of dienes, leading to the synthesis of novel cycloalkenyl- and heterylphosphonates. researchgate.net This suggests that this compound would undergo similar reactions.

Examples of dienes used in Diels-Alder reactions with analogous vinylphosphonates include:

2,3-dimethylbuta-1,3-diene

Cyclohexa-1,3-diene

Cyclopentadiene

Furan

Anthracene

The reaction with cyclopentadiene, for instance, would yield a norbornenylphosphonate structure. researchgate.net Such modifications transform the linear ethenyl group into a more complex, three-dimensional cyclic moiety, which can drastically alter the molecule's steric profile and chemical properties. These reactions can also produce mixtures of endo and exo isomers, adding another layer of structural diversity. researchgate.net

Table 2: Potential Diels-Alder Adducts from Ethenylphosphonate

DieneResulting Structure Type
CyclopentadieneNorbornenylphosphonate
Cyclohexa-1,3-dieneBicyclooctenylphosphonate
FuranOxanorbornenylphosphonate
Anthracene9,10-dihydro-9,10-ethanoanthracene phosphonate

Alterations to the Halogenated Alkyl Chains (e.g., chloroethyl analogues)

A significant structural modification involves replacing the bromine atoms on the ethyl chains with other halogens, such as chlorine. The resulting analogue, bis(2-chloroethyl) ethenylphosphonate, serves as a key comparative compound. The synthesis and reactivity of this chloro-analogue have been studied, particularly in the context of Diels-Alder reactions. researchgate.net

The change from a bromoethyl to a chloroethyl group can influence the compound's physical and chemical properties due to the differences in electronegativity, atomic size, and leaving group ability of bromine versus chlorine. Generally, the C-Br bond is weaker and longer than the C-Cl bond, making the bromo-analogue potentially more reactive in nucleophilic substitution reactions. Conversely, the higher electronegativity of chlorine might have a more pronounced inductive effect on the phosphonate group.

The synthesis of bis(2-chloroethyl) ethenylphosphonate follows synthetic pathways analogous to other dialkyl ethenylphosphonates. Its utility as a dienophile in Diels-Alder reactions highlights the retained reactivity of the ethenyl group, allowing for the creation of various cyclic phosphonates. researchgate.net

Comparative Structure-Property and Structure-Activity Relationship Studies

Ester Group Modification: Altering the alkyl chains of the phosphonate ester (e.g., from bromoethyl to diethyl or diphenyl) can significantly impact the compound's polarity, solubility, and thermal stability. Longer or more complex alkyl chains can increase lipophilicity. Introducing functional groups via the ester moiety can also allow for polymer-analogous transformations, where the phosphonate is incorporated into a larger polymer structure, thereby modifying its material properties. rsc.org

Ethenyl Moiety Variation: The transformation of the planar ethenyl group into a cyclic structure via reactions like the Diels-Alder cycloaddition has profound steric and electronic consequences. researchgate.net The resulting cyclic phosphonates will have a more rigid and bulky structure, which can influence their interaction with biological targets or their properties as flame retardants or polymer additives. The reactivity of the phosphonate is modified by the position of the phosphonate group within the new structure. researchgate.net

Halogenated Chain Alteration: The substitution of bromine with chlorine is a subtle but important modification. In SAR studies, this change helps to probe the role of the halogen in a compound's mechanism of action. For example, in applications where the halogenated chain acts as a reactive site (e.g., as a leaving group), the bromo-derivative is expected to be more reactive than the chloro-derivative. This difference in reactivity can be critical for applications such as flame retardancy or as a synthetic intermediate.

Table 3: Summary of Structure-Property Relationships

Structural ModificationKey Structural ChangePredicted Impact on Properties
Phosphonate Ester Group Change of alkyl/aryl group (e.g., -CH₂CH₂Br to -CH₂CH₃).Alters solubility, polarity, thermal stability, and potential for polymer incorporation. rsc.org
Ethenyl Moiety Conversion of C=C bond to a cyclic system (e.g., via Diels-Alder).Increases steric bulk, changes molecular geometry, and alters chemical reactivity. researchgate.net
Halogenated Alkyl Chain Substitution of halogen (e.g., Br to Cl).Modifies reactivity in nucleophilic substitutions and alters the inductive effect on the phosphorus center.

These comparative studies are essential for the rational design of new phosphonate derivatives with optimized properties for specific applications, whether in materials science, organic synthesis, or medicinal chemistry. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Currently, there is a notable absence of specific academic literature detailing the synthesis, properties, and applications of Bis(2-bromoethyl) ethenylphosphonate. Research in the field of vinylphosphonates has largely centered on variants with different ester groups or halogen substitutions. For instance, its chloro-analogue, Bis(2-chloroethyl) ethenylphosphonate, has been investigated for its utility in Diels-Alder reactions to synthesize various cycloalkenyl- and heterylphosphonates. researchgate.net The broader class of vinylphosphonates is recognized for its role as versatile intermediates in organic synthesis. scispace.comresearchgate.netresearchgate.net They are known to participate in a variety of reactions, including Michael additions, cycloadditions, and polymerizations, leading to a diverse range of functionalized molecules and materials. researchgate.netresearchgate.net

The academic progress in related fields suggests that the presence of the bromoethyl groups in this compound would likely impart flame-retardant properties, a characteristic feature of many brominated organic compounds. nih.govhnkingway.comnih.gov Organophosphorus compounds, in general, are well-established as flame retardants, often acting through mechanisms in both the gas and condensed phases. researchgate.netbohrium.com Therefore, it can be inferred that a significant portion of the potential academic contribution of this compound would lie in the domain of materials science, specifically in the development of flame-retardant polymers.

Identification of Unexplored Research Avenues and Persistent Challenges

The primary unexplored research avenue is the fundamental characterization of this compound itself. This includes the development of efficient and selective synthesis routes, a thorough investigation of its physicochemical properties (e.g., thermal stability, reactivity), and a comprehensive toxicological and environmental impact assessment.

A significant challenge in the study of halogenated flame retardants is their potential for environmental persistence and the formation of toxic byproducts upon combustion. Future research would need to address these concerns for this compound, focusing on its biodegradability and the nature of its decomposition products.

Further unexplored areas include:

Polymer Chemistry: A systematic investigation into the copolymerization of this compound with various monomers to create novel flame-retardant polymers. The effect of the phosphonate (B1237965) group on the polymerization kinetics and the properties of the resulting polymers would be of particular interest.

Mechanistic Studies: Detailed mechanistic studies of its flame-retardant action would be crucial. Understanding how the bromine and phosphorus components interact to inhibit combustion would enable the design of more effective and environmentally benign flame retardants.

Comparative Studies: A direct comparative study of the flame-retardant efficacy and environmental profile of this compound versus its chloro-analogue and other commercial flame retardants would be highly valuable.

Interdisciplinary Research Opportunities and Prospective Applications

The study of this compound presents several opportunities for interdisciplinary collaboration:

Materials Science and Engineering: The primary application of this compound is anticipated to be as a reactive or additive flame retardant in a variety of polymers, such as polyurethanes, polyesters, and epoxy resins. This would require collaboration between synthetic chemists and materials scientists to optimize the formulation and processing of these materials.

Environmental Science and Toxicology: Given the concerns associated with halogenated compounds, research into the environmental fate and toxicological profile of this compound is essential. This would involve partnerships with environmental chemists and toxicologists to assess its potential risks and to develop strategies for its safe use and disposal.

Computational Chemistry: Quantum mechanical calculations could be employed to predict the reactivity, thermal decomposition pathways, and spectroscopic properties of this compound. This would complement experimental studies and provide valuable insights into its behavior at a molecular level.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-bromoethyl) ethenylphosphonate in laboratory settings?

  • A two-step approach is often employed: (1) phosphorylation of ethenylphosphonic acid with 2-bromoethanol using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions, and (2) purification via column chromatography with silica gel and ethyl acetate/hexane gradients. Ensure stoichiometric control to minimize diastereomer formation .
  • Alternative routes may involve Appel-type halogenation reactions, where triphenylphosphine and brominating agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) facilitate bromoethyl group introduction. Reaction optimization via statistical experimental design (e.g., response surface methodology) is critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm substitution patterns and detect impurities. For example, the ³¹P NMR peak for the phosphonate group typically appears at δ 20–25 ppm .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or mass spectrometry (ESI-MS) can quantify purity. Cross-validate with elemental analysis (C, H, Br, P) to ensure stoichiometric consistency .

Q. What safety protocols are critical when handling this compound?

  • Always use personal protective equipment (PPE): nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to prevent inhalation exposure, as bromoethyl groups are potential alkylating agents .
  • Store in airtight, light-resistant containers at 2–8°C, away from oxidizers or bases. Monitor degradation via periodic NMR analysis, as hydrolytic cleavage of the bromoethyl group can generate toxic byproducts .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions at the bromoethyl sites. Compare with experimental kinetic data (e.g., rate constants in polar aprotic solvents like DMF) to validate mechanistic hypotheses .
  • Molecular dynamics simulations may predict solvent effects on reaction pathways, particularly in aqueous or mixed-solvent systems .

Q. What strategies resolve contradictions in stability data reported across different safety data sheets (SDS)?

  • Conduct accelerated stability studies under varying conditions (temperature, humidity, light) using HPLC to track degradation products. For example, discrepancies in thermal stability (e.g., SDS recommending storage at −20°C vs. room temperature) can be tested via isothermal stress testing at 40°C for 14 days .
  • Cross-reference with peer-reviewed literature on analogous bromoethyl phosphonates to identify consensus storage guidelines .

Q. How can researchers assess the environmental impact of this compound in aquatic ecosystems?

  • Perform OECD 301D biodegradability tests: incubate the compound with activated sludge and monitor CO₂ evolution over 28 days. Use LC-MS to detect persistent metabolites .
  • Acute toxicity assays with Daphnia magna (OECD 202) and Danio rerio (zebrafish) embryos can determine EC₅₀ values. Compare with structurally similar compounds (e.g., bis(2-chloroethyl) analogs) to establish structure-activity relationships .

Q. What experimental designs are optimal for studying its potential as a precursor in antineoplastic prodrug synthesis?

  • Design in vitro cytotoxicity assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate hydrolyzed metabolites (e.g., ethenylphosphonate derivatives). Monitor DNA alkylation via comet assays or γ-H2AX immunofluorescence .
  • Use radiolabeled (¹⁴C or ³²P) derivatives to track biodistribution in murine models, paired with PET/CT imaging for real-time pharmacokinetic analysis .

Methodological Considerations

Q. How to mitigate competing side reactions during phosphonate esterification?

  • Employ slow addition of bromoethanol to the phosphoryl chloride intermediate at 0°C to suppress di- or tri-substitution. Use in situ FTIR to monitor P=O bond formation (peak ~1250 cm⁻¹) .
  • Add molecular sieves (3Å) to scavenge water, minimizing hydrolysis of reactive intermediates .

Q. What analytical techniques differentiate isomeric byproducts in synthetic batches?

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers. Pair with circular dichroism (CD) spectroscopy for absolute configuration determination .
  • X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.